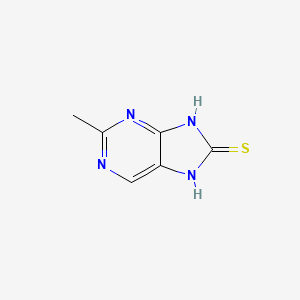

Methylpurinethiol

Description

Methylpurinethiol (CAS 1320-84-9; molecular formula C₆H₆N₄S; molecular weight 166.20 g/mol) is a thiopurine derivative characterized by a methyl group substitution on its purine-thiol backbone. Current safety data emphasize stringent handling protocols due to hazards such as respiratory irritation and skin sensitivity .

Properties

CAS No. |

1320-84-9 |

|---|---|

Molecular Formula |

C6H6N4S |

Molecular Weight |

166.21 g/mol |

IUPAC Name |

2-methyl-7,9-dihydropurine-8-thione |

InChI |

InChI=1S/C6H6N4S/c1-3-7-2-4-5(8-3)10-6(11)9-4/h2H,1H3,(H2,7,8,9,10,11) |

InChI Key |

QSFLEZMDDLWDPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C2C(=N1)NC(=S)N2 |

Origin of Product |

United States |

Preparation Methods

Methylpurinethiol can be synthesized through several methods. One common synthetic route involves the reaction of an alkyl halide with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed to yield the thiol . This method is advantageous as it avoids the isolation of intermediates and can be carried out in a single step. Industrial production methods often involve similar nucleophilic substitution reactions, utilizing thiourea or other sulfur-containing nucleophiles to achieve the desired thiol product .

Chemical Reactions Analysis

Methylpurinethiol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Scientific Research Applications

Methylpurinethiol has a wide range of applications in scientific research:

Biology: this compound has been used in genetic studies as a counterselectable marker.

Medicine: This compound derivatives, such as 6-Methylpurine-β-D-riboside, have shown antitumor activity in various human tumor cell lines. These compounds are being investigated for their potential use in cancer therapy.

Mechanism of Action

The mechanism of action of Methylpurinethiol involves its interaction with specific molecular targets and pathways. For instance, 6-Methylpurine can inhibit purine nucleoside phosphorylase, an enzyme involved in purine metabolism . This inhibition can disrupt nucleic acid synthesis, leading to cell death, particularly in rapidly proliferating cells such as cancer cells . The compound’s ability to interfere with nucleic acid biosynthesis makes it a potent antineoplastic agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Mercaptopurine (6-MP)

Methylpurinethiol and mercaptopurine (6-MP; CAS 50-44-2, molecular formula C₅H₄N₄S) share a purine-thiol core but differ in substituents. The methyl group in this compound likely alters its pharmacokinetic and pharmacodynamic profiles compared to 6-MP, a clinically validated immunosuppressant and leukemia therapeutic .

Table 1: Structural and Physicochemical Properties

| Property | This compound | Mercaptopurine (6-MP) |

|---|---|---|

| Molecular Formula | C₆H₆N₄S | C₅H₄N₄S |

| Molecular Weight (g/mol) | 166.20 | 152.18 |

| CAS Number | 1320-84-9 | 50-44-2 |

| Key Functional Groups | Methyl-thiopurine | Thiopurine |

| Known Applications | Research compound | Antineoplastic agent |

Key Insights:

Metabolic Pathways : 6-MP undergoes methylation and oxidation via thiopurine methyltransferase (TPMT) and xanthine oxidase, producing active metabolites like thioguanine nucleotides. This compound’s methyl substitution could bypass or alter these pathways, reducing myelosuppressive risks .

Table 2: Hazard and Mitigation Comparison

Key Insights:

- This compound’s combustion byproducts (e.g., hydrogen bromide) necessitate specialized firefighting measures, unlike 6-MP .

- Both compounds require rigorous hygiene practices, but 6-MP’s established cytotoxicity mandates additional containment protocols .

Research and Regulatory Status

- Mercaptopurine : FDA-approved since 1953, with extensive clinical data supporting its use in leukemia and autoimmune diseases .

Biological Activity

Methylpurinethiol, a sulfur-containing derivative of purine, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to purines, which are essential components of nucleic acids and play critical roles in cellular functions. Understanding the biological activity of this compound can provide insights into its therapeutic applications, particularly in oncology and antimicrobial research.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl group and a thiol (-SH) functional group attached to a purine base. The molecular formula can be represented as C₆H₈N₄S, indicating its composition of carbon, hydrogen, nitrogen, and sulfur. The presence of the thiol group is significant as it can influence the compound's reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in vitro assays have demonstrated that this compound can induce apoptosis in prostate cancer cells by activating caspase pathways, which are crucial for programmed cell death.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Prostate Cancer (PC3) | 15.2 | Caspase activation |

| Breast Cancer (MCF-7) | 20.5 | Cell cycle arrest |

| Lung Cancer (A549) | 18.7 | Induction of oxidative stress |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties . Studies have shown that it exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic processes.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study 1: Anticancer Efficacy

In a controlled study involving this compound's effects on prostate cancer cells, researchers observed a dose-dependent decrease in cell viability after treatment with varying concentrations of the compound. Flow cytometry analysis revealed an increase in apoptotic cells, supporting the hypothesis that this compound can effectively target cancerous cells.

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial efficacy of this compound against common pathogens responsible for hospital-acquired infections. The results demonstrated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, suggesting its potential role as an adjuvant therapy.

In Silico Studies

In silico docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound interacts favorably with enzymes involved in cancer metabolism and bacterial resistance mechanisms. The computational models indicate a strong binding affinity to targets such as:

- DNA topoisomerases : Implicated in DNA replication and repair.

- Beta-lactamase enzymes : Associated with antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.